N-benzyl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nitration reaction of benzyl chloride followed by a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-benzyl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and nitrobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl chloride (C7H7Cl) and sodium hydroxide (NaOH) as a base.
Major Products Formed:
Reduction of Nitro Group: Formation of N-benzyl-1-(4-aminobenzyl)-1H-imidazole-4-carboxamide.
Substitution Reactions: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with enzymes and receptors in the body makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of polymers, coatings, and other functional materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This interaction can inhibit or modulate the activity of enzymes, leading to various biological effects. Additionally, the nitrobenzyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- N-benzyl-1-(4-methoxybenzyl)-1H-imidazole-4-carboxamide
- N-benzyl-1-(4-chlorobenzyl)-1H-imidazole-4-carboxamide
- N-benzyl-1-(4-aminobenzyl)-1H-imidazole-4-carboxamide
Comparison:
- N-benzyl-1-(4-methoxybenzyl)-1H-imidazole-4-carboxamide: This compound has a methoxy group instead of a nitro group, which may result in different electronic and steric properties, affecting its reactivity and biological activity.
- N-benzyl-1-(4-chlorobenzyl)-1H-imidazole-4-carboxamide: The presence of a chlorine atom can enhance the compound’s lipophilicity and potentially increase its ability to cross cell membranes.
- N-benzyl-1-(4-aminobenzyl)-1H-imidazole-4-carboxamide: The amino group can participate in hydrogen bonding and may alter the compound’s solubility and interaction with biological targets.
N-benzyl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide stands out due to its nitro group, which can undergo bioreduction to form reactive intermediates, contributing to its unique biological activities.
Properties
IUPAC Name |
N-benzyl-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(19-10-14-4-2-1-3-5-14)17-12-21(13-20-17)11-15-6-8-16(9-7-15)22(24)25/h1-9,12-13H,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBWPAPOXXSVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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